molecular formula C6H8ClN3O2S B15185695 1H-Imidazole, 5-((2-chloroethyl)thio)-1-methyl-4-nitro- CAS No. 110579-12-9

1H-Imidazole, 5-((2-chloroethyl)thio)-1-methyl-4-nitro-

Cat. No.: B15185695
CAS No.: 110579-12-9
M. Wt: 221.67 g/mol
InChI Key: GBGGSOBODNIMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 5-((2-chloroethyl)thio)-1-methyl-4-nitro- is a chemical compound with the molecular formula C7H8ClN3O2S. It is a derivative of imidazole, a versatile heterocyclic aromatic organic compound, and is characterized by the presence of a nitro group (-NO2), a methyl group (-CH3), and a chloroethylthio group (-SCH2CH2Cl) attached to the imidazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-imidazole as the starting material.

  • Nitration: The imidazole ring is nitrated using nitric acid (HNO3) to introduce the nitro group at the 4-position.

  • Methylation: The nitroimidazole is then methylated using methyl iodide (CH3I) to introduce the methyl group at the 1-position.

  • Chloroethylation: Finally, the chloroethylthio group is introduced using 2-chloroethanethiol (HSCH2CH2Cl) in the presence of a suitable base.

Industrial Production Methods: The industrial production of this compound involves similar steps but is carried out on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen (H2) in the presence of a catalyst.

  • Substitution: The chloroethylthio group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Nitroso Derivatives: Formed by partial oxidation of the nitro group.

  • Amine Derivatives: Formed by reduction of the nitro group.

  • Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of nitro compounds with biological macromolecules.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of the nitro group with biological targets. The nitro group can undergo reduction in biological systems to form reactive intermediates that can bind to and modify proteins, DNA, and other cellular components. This can lead to the disruption of cellular processes and induce cytotoxic effects.

Molecular Targets and Pathways Involved:

  • Proteins: The reactive intermediates can bind to amino acids in proteins, leading to structural changes and loss of function.

  • DNA: The intermediates can cause DNA damage, leading to mutations and cell death.

  • Pathways: The compound can interfere with various cellular pathways, including those involved in cell division and apoptosis.

Comparison with Similar Compounds

  • 5-(2-Chloroethyl)-1H-imidazole: Similar structure but lacks the nitro group.

  • 1H-Imidazole-4-carboxamide,5-[3,3-bis(2-chloroethyl)-1-triazenyl]-: Contains a triazene group instead of a nitro group.

Uniqueness: 1H-Imidazole, 5-((2-chloroethyl)thio)-1-methyl-4-nitro- is unique due to the presence of both a nitro group and a chloroethylthio group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

110579-12-9

Molecular Formula

C6H8ClN3O2S

Molecular Weight

221.67 g/mol

IUPAC Name

5-(2-chloroethylsulfanyl)-1-methyl-4-nitroimidazole

InChI

InChI=1S/C6H8ClN3O2S/c1-9-4-8-5(10(11)12)6(9)13-3-2-7/h4H,2-3H2,1H3

InChI Key

GBGGSOBODNIMHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1SCCCl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.